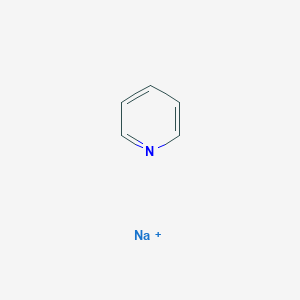

Sodium;pyridine

Description

Historical Context of Alkali Metal-Pyridine Interactions and Early Discoveries

The investigation of interactions between alkali metals and nitrogen-containing compounds has a rich history, dating back to the 19th and early 20th centuries. Sir Humphry Davy, in 1808, made the initial observation that potassium metal interacts with ammonia (B1221849) gas, resulting in a striking blue color. royalsocietypublishing.org This phenomenon, however, was not fully understood until much later. A century later, in 1907, Charles Kraus proposed that the dissolution of potassium in liquid ammonia leads to the formation of solvated electrons, a concept that has since become a cornerstone of chemistry. ncl.ac.uk

The study of alkali metals in pyridine (B92270) solutions gained traction in the mid-20th century. Researchers investigating these systems discovered that, similar to ammonia, pyridine could dissolve alkali metals to form colored solutions, hinting at the presence of unusual species. acs.org These early studies laid the groundwork for understanding that these solutions contained not only solvated electrons but also alkali metal anions. royalsocietypublishing.org A significant finding in 1868, though largely overlooked for a considerable time, was the reductive tandem C–H activation and C–C coupling of pyridine mediated by sodium metal, which produced 4,4'-bipyridine (B149096) under refluxing conditions. ncl.ac.ukucl.ac.uk This early discovery highlighted the potent reactivity inherent in alkali metal-pyridine systems.

Significance of Pyridine as a Nitrogen-Containing Heterocycle in Chemical Science

Pyridine (C₅H₅N) is a fundamental heterocyclic organic compound that is structurally analogous to benzene (B151609), with one methine group (=CH−) replaced by a nitrogen atom. wikipedia.orgbyjus.com This substitution has profound implications for its chemical and physical properties, making it a versatile and widely utilized molecule in chemical science.

The nitrogen atom in the pyridine ring is sp²-hybridized and possesses a lone pair of electrons in an sp² orbital that lies in the plane of the ring. libretexts.orglibretexts.org This lone pair is not part of the aromatic π-system, which, like benzene, contains six π-electrons and confers aromatic stability to the molecule. libretexts.orglibretexts.org The availability of this lone pair makes pyridine a weak base (pKa of the conjugate acid is 5.25) and a good Lewis base, capable of donating its electron pair to Lewis acids, including metal ions. wikipedia.orgnumberanalytics.com This property allows pyridine and its derivatives to act as important ligands in coordination chemistry, forming numerous transition metal complexes. wikipedia.orgjscimedcentral.com

The electronegativity of the nitrogen atom also influences the reactivity of the pyridine ring. It deactivates the ring towards electrophilic aromatic substitution compared to benzene, making such reactions more difficult to achieve. wikipedia.org Conversely, it makes the ring more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. wikipedia.orgjscimedcentral.com Pyridine's ability to dissolve a wide range of compounds has also led to its extensive use as a versatile solvent in organic synthesis. numberanalytics.com Furthermore, the pyridine ring is a key structural motif in many important biological molecules, including vitamins like niacin and pyridoxal, as well as in a vast number of pharmaceuticals and agrochemicals. wikipedia.orgrsc.org

Overview of Organoalkali Metal Chemistry with Emphasis on Sodium Reagents

Organoalkali metal chemistry involves compounds containing a direct bond between a carbon atom and an alkali metal. lscollege.ac.inwikipedia.org The nature of this bond is highly polar, with significant ionic character, due to the large difference in electronegativity between carbon and the alkali metals. wikipedia.org This high polarity results in a substantial partial negative charge on the carbon atom, rendering it highly nucleophilic. wikipedia.org

While organolithium compounds have historically dominated the field due to their commercial availability and convenient reactivity, there has been a recent resurgence of interest in organosodium chemistry. lscollege.ac.inwikipedia.orgthieme-connect.com This revival is partly driven by the greater abundance and lower cost of sodium compared to lithium, aligning with the principles of sustainable chemistry. sci-hub.seresearchgate.net

Simple organosodium compounds, such as alkyl and aryl derivatives, often exist as polymeric aggregates and exhibit poor solubility in many solvents. wikipedia.org However, their high reactivity makes them potent bases and nucleophiles in organic synthesis. wikipedia.org For instance, they are used as strong bases for deprotonation reactions, although this application has seen competition from reagents like sodium bis(trimethylsilyl)amide. wikipedia.org

A notable reaction involving organosodium compounds is the Wanklyn reaction (1858), where they react with carbon dioxide to form carboxylates. wikipedia.orgsaylor.org Historically, organosodium chemistry was central to the industrial production of tetraethyllead. wikipedia.org Sodium metal can also catalyze the polymerization of butadiene and styrene. wikipedia.org Furthermore, sodium can react with polycyclic aromatic hydrocarbons through a one-electron reduction mechanism, as seen in the formation of sodium naphthalenide. saylor.org Modern synthetic methods have utilized finely dispersed sodium to prepare organosodium compounds from organic chlorides under mild conditions for use in cross-coupling reactions. sci-hub.se

Interactive Data Table: Properties of Pyridine

| Property | Value | Reference |

| Chemical Formula | C₅H₅N | wikipedia.org |

| Molar Mass | 79.10 g/mol | nih.gov |

| Appearance | Colorless liquid | nih.gov |

| Odor | Unpleasant, fish-like | wikipedia.orgnih.gov |

| pKa (of conjugate acid) | 5.25 | numberanalytics.com |

| Boiling Point | 115 °C | numberanalytics.com |

| Solubility in Water | Miscible | wikipedia.org |

Structure

3D Structure of Parent

Properties

CAS No. |

57450-12-1 |

|---|---|

Molecular Formula |

C5H5NNa+ |

Molecular Weight |

102.09 g/mol |

IUPAC Name |

sodium;pyridine |

InChI |

InChI=1S/C5H5N.Na/c1-2-4-6-5-3-1;/h1-5H;/q;+1 |

InChI Key |

QMFYDAZWMAZXKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC=C1.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium Pyridine Compounds and Derivatives

Direct Reductive Routes and Radical Species Generation

Direct reduction of pyridine (B92270) using elemental sodium is a fundamental method for generating radical species that can undergo further transformative reactions. This process is typically carried out under anhydrous conditions to prevent quenching of the highly reactive intermediates.

Dissolution of Elemental Sodium in Anhydrous Pyridine

When alkali metals such as sodium are dissolved in anhydrous pyridine, a characteristic sequence of color changes signals the underlying chemical transformations. acs.org The process begins with the formation of an unstable yellow solution, which gradually transitions to an intense and more stable blue color. acs.org This reaction produces a reactive compound, Na-C₅H₅N, which does not have an ammonia-based equivalent. acs.org The dissolution must be understood as an oxidative dissolution, where the metal is oxidized from its elemental state to a cation, which can then be dissolved in the organic solvent. acs.org

The initial step in the dissolution process is the transfer of a single electron from the elemental sodium to the pyridine molecule. This electron transfer results in the formation of a pyridine radical anion (Py·⁻) and a sodium cation (Na⁺). researchgate.netrsc.org The appearance of the transient yellow solution is attributed to this paramagnetic species. acs.org Spectroscopic studies have identified the pyridine radical anion, which exhibits an absorption maximum around 340 nm, with the exact position varying depending on the counter-cation. rsc.org

The dimerization of pyridine radicals can yield different bipyridyl isomers, and the selectivity of this reaction is influenced by reaction conditions, particularly temperature. When the reaction between sodium and excess anhydrous pyridine is conducted at temperatures below 90°C, 4,4'-bipyridine (B149096) is formed almost exclusively. acs.org However, at temperatures above 90°C or with increased reaction times, a mixture of bipyridyl isomers is produced. acs.org The use of elemental sodium is known to selectively yield 4,4'-bipyridine, while other reagents like Raney nickel can favor the formation of 2,2'-bipyridine. wikipedia.org

Table 1: Isomer Selectivity in Pyridine Dimerization

| Reagent | Predominant Product Isomer | Reference |

|---|---|---|

| Elemental Sodium (<90°C) | 4,4'-Bipyridine | acs.org |

| Elemental Sodium (>90°C) | Mixture of Isomers | acs.org |

| Raney Nickel | 2,2'-Bipyridine | wikipedia.org |

Subsequent Dimerization to Bipyridines (e.g., 4,4'-Bipyridyl, 2,2'-Bipyridyl)

Chichibabin Amination Reaction Utilizing Sodium Amide

Reported by Aleksei Chichibabin in 1914, the Chichibabin reaction is a cornerstone method for the direct amination of pyridine and its derivatives. wikipedia.orgwikidoc.org The reaction involves treating pyridine with sodium amide (NaNH₂), typically in an aprotic solvent like toluene (B28343) or xylene, to produce 2-aminopyridine (B139424). wikipedia.orgchemistnotes.com This reaction represents a nucleophilic substitution on the electron-poor pyridine ring, favoring the 2- and 6-positions. wikidoc.org

The mechanism of the Chichibabin reaction is widely accepted as a nucleophilic addition-elimination pathway that proceeds via an anionic σ-adduct, also known as a Meisenheimer adduct. wikipedia.orglibretexts.org

The key mechanistic steps are as follows:

Coordination and Activation : Evidence suggests that the reaction is initiated by the coordination of the pyridine nitrogen atom to the sodium cation of the sodium amide. wikipedia.orgscientificupdate.com This complexation increases the electrophilicity (the δ+ character) of the α-carbon (C2 position), making it more susceptible to nucleophilic attack. wikipedia.orgscientificupdate.com This pre-coordination favors the 1,2-addition of the amide over a 1,4-addition. wikipedia.orglibretexts.org

Nucleophilic Addition and σ-Adduct Formation : The nucleophilic amide anion (NH₂⁻) then adds to the activated C2 position of the pyridine ring. wikipedia.orglibretexts.org This addition pushes electrons onto the ring nitrogen, forming the anionic σ-adduct intermediate, which is stabilized by the sodium ion. wikipedia.org The formation of this intermediate is often the rate-determining step and is associated with the appearance of a red color. wikipedia.orglibretexts.org

Aromatization via Hydride Elimination : The system regains aromaticity through the elimination of a hydride ion (H⁻) from the C2 position. wikipedia.orglibretexts.org The ejected hydride ion is a poor leaving group but, in this reaction, it deprotonates either the ammonia (B1221849) solvent or the 2-aminopyridine product to form hydrogen gas (H₂), driving the reaction forward. wikipedia.org An acidic workup is performed to ensure the final formation of the neutral 2-aminopyridine product. wikipedia.org

Table 2: Mechanistic Overview of the Chichibabin Reaction

| Step | Description | Key Intermediates/Features | Reference |

|---|---|---|---|

| 1. Activation | Coordination of pyridine nitrogen to Na⁺. | Coordination complex, increased δ+ on α-carbon. | wikipedia.org, scientificupdate.com |

| 2. Addition | Nucleophilic attack by NH₂⁻ at the C2 position. | Anionic σ-adduct (Meisenheimer adduct). | wikipedia.org, libretexts.org |

| 3. Elimination | Elimination of a hydride ion (H⁻) to restore aromaticity. | Formation of H₂ gas. | wikipedia.org |

| 4. Workup | Acidification to yield the final product. | 2-Aminopyridine. | wikipedia.org |

Influence of Substituents on Reaction Rates and Regioselectivity

The nature of substituents on the pyridine ring significantly directs the outcome of amination reactions, influencing both the rate of reaction and the position of nucleophilic attack. In the context of the Chichibabin reaction, which involves the amination of pyridine derivatives with sodium amide, the regioselectivity is governed by the electronic properties of the ring. wikipedia.orgscientificupdate.com Complexation of the pyridine nitrogen with a sodium or potassium ion enhances the positive charge at the C2 position, promoting the addition of the amide anion. scientificupdate.com

The success of the amination reaction is also contingent on the ease of hydride ion elimination to restore aromaticity. wikipedia.org Factors that stabilize the intermediate σ-adduct, such as electron-withdrawing groups, can influence the reaction rate. For kinetically controlled additions, the rate is related to the magnitude of the partial positive charge on the carbon adjacent to the ring nitrogen. wikipedia.org Conversely, for thermodynamically controlled additions, the stability of the σ-adduct is the determining factor. wikipedia.org

In nucleophilic aromatic substitution reactions of substituted dichloropyridines, the steric bulk of a substituent at the 3-position can dictate regioselectivity. Bulky groups at this position can direct an incoming nucleophile, such as 1-methylpiperazine, to the 6-position. researchgate.net Interestingly, the regioselectivity in these cases does not consistently correlate with the lipophilicity, size, or inductive effect of the substituent, but rather with a steric parameter. researchgate.net For instance, with 3-substituted 2,6-dichloropyridines, 3-carboxylate and 3-amide substituents favor the formation of the 2-isomer, while 3-cyano and 3-trifluoromethyl groups favor the 6-isomer. researchgate.net

Furthermore, the solvent can play a crucial role in determining regioselectivity. For the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the ability of the solvent to act as a hydrogen-bond acceptor is a key determinant of the isomeric product ratio. researchgate.net A switch in regioselectivity can be observed when changing from a solvent like dichloromethane (B109758) to dimethyl sulfoxide. researchgate.net

Hydride Ion Ejection and Hydrogen Gas Formation in Amination

A critical step in the Chichibabin amination reaction is the elimination of a hydride ion (H⁻) from the σ-adduct intermediate, which leads to the rearomatization of the pyridine ring. wikipedia.orgscientificupdate.com This process results in the formation of hydrogen gas. wikipedia.orgscientificupdate.com The progress of the reaction can often be monitored by observing this gas evolution. wikipedia.org

The mechanism involves the nucleophilic addition of the amide anion (NH₂⁻) to the pyridine ring, forming an anionic σ-adduct that is stabilized by the sodium cation. wikipedia.org To regain aromaticity, the electrons from the nitrogen atom are pushed back into the ring, leading to the ejection of a hydride ion. wikipedia.org This hydride ion is a powerful base and subsequently deprotonates either the ammonia solvent (if used) or the 2-aminopyridine product, thereby regenerating the sodium amide catalyst in the former case and forming the sodium salt of the product in the latter. wikipedia.org

Alternative pathways for the elimination step have been proposed. One such pathway suggests the elimination of the hydride ion by sodium to form sodium hydride. wikipedia.org The necessity of at least one hydrogen atom on the attacking nucleophile supports the mechanism involving hydride loss followed by proton abstraction. wikipedia.org In some variations of the Chichibabin reaction, particularly those conducted at low temperatures with less reactive pyridines, an oxidant like potassium permanganate (B83412) (KMnO₄) can be added to facilitate the removal of the hydride ion. scientificupdate.com

Recent developments have shown that sodium hydride (NaH) itself can be used to mediate the C2-amination of pyridine with primary alkyl amines in the presence of lithium iodide (LiI). orgsyn.orgorgsyn.org This reaction also produces hydrogen gas, with two molar equivalents of H₂ formed for each aminated product. orgsyn.org

Organosodium Reagent-Mediated C-H Functionalization

Organosodium reagents have emerged as powerful tools for the C-H functionalization of pyridines, offering reactivity patterns that are complementary to their more commonly used organolithium counterparts. nih.govchemrxiv.org The use of organosodium compounds, such as n-butylsodium, allows for the deprotonation of pyridines at positions that are otherwise difficult to access. researcher.liferesearchgate.net This is largely attributed to the stronger basicity and weaker coordinating effects of organosodium reagents compared to organolithiums. nih.govchemrxiv.orgresearchgate.net

Undirected Metalation Strategies with n-Butylsodium

Undirected metalation with n-butylsodium (n-BuNa) provides a direct route to functionalize the pyridine ring at positions remote from the nitrogen atom, a significant challenge in synthetic organic chemistry. chemrxiv.orgresearchgate.net This strategy overcomes the strong directing influence of the nitrogen atom, which typically favors functionalization at the C2 position. chemrxiv.org

A key advantage of using n-butylsodium is its ability to selectively deprotonate pyridine at the C4 position. nih.govresearcher.liferesearchgate.net This regioselectivity is in stark contrast to the behavior of organolithium reagents like n-butyllithium (n-BuLi), which tend to undergo nucleophilic addition at the C2 position. nih.govresearcher.life The C4-H bond in pyridine is known to be the most acidic, and the use of a strongly basic, weakly coordinating reagent like n-BuNa allows for the exploitation of this inherent acidity. nih.govchemrxiv.org The resulting 4-sodiopyridine intermediate can then be trapped with various electrophiles, enabling the synthesis of a wide range of 4-substituted pyridines. researcher.liferesearchgate.net This method has been successfully applied to the direct alkylation of pyridine with primary alkyl halides and in Negishi cross-coupling reactions after transmetalation with zinc chloride. researcher.lifenih.gov

The reactivity and selectivity of n-butylsodium differ significantly from those of organolithium bases when reacting with pyridines. nih.govchemrxiv.org While n-BuNa promotes deprotonation, particularly at the C4 position, organolithiums like n-BuLi and t-BuLi often lead to the formation of undesired nucleophilic addition products. nih.govresearchgate.net

In a comparative study, n-BuNa was found to yield a distribution of metalation and capture products that generally align with the relative C-H acidities of the substrate, whereas n-BuLi resulted in side addition products. chemrxiv.org For instance, with 2,6-di-tert-butylpyridine, n-BuNa successfully functionalized the 4-position, while n-BuLi failed to give the desired metalation. nih.govchemrxiv.org Similarly, for pyridines with substituents at the 2-position (such as another pyridine ring, a methoxy (B1213986) group, or fluorine), n-BuNa provided highly selective access to 3-substituted pyridines in higher yields compared to n-BuLi. nih.govchemrxiv.org This highlights the preparative advantages of organosodium bases for accessing carbanions at locations not typically accessible with organolithium reagents. chemrxiv.org The difference in reactivity stems from the stronger Lewis acidity of the lithium cation, which favors coordination to the pyridine nitrogen and subsequent directed ortho-metalation or addition at C2. nih.gov In contrast, the more ionic nature of the sodium-carbon bond in n-butylsodium leads to a more basic and less coordinating reagent. nih.govchemrxiv.orgresearchgate.net

| Substituted Pyridine | Base | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| 2,6-di-tert-butylpyridine | n-BuNa | 4-functionalized | 65 | nih.govchemrxiv.org |

| 2,6-di-tert-butylpyridine | n-BuLi | No reaction | - | nih.govchemrxiv.org |

| 2-pyridylpyridine | n-BuNa | 3-functionalized | 18-72 | nih.govchemrxiv.org |

| 2-pyridylpyridine | n-BuLi | - | 0-28 | nih.govchemrxiv.org |

| 2-methoxypyridine (B126380) | n-BuNa | 3-functionalized | 18-72 | nih.govchemrxiv.org |

| 2-methoxypyridine | n-BuLi | - | 0-28 | nih.govchemrxiv.org |

| 2-fluoropyridine | n-BuNa | 3-functionalized | 18-72 | nih.govchemrxiv.org |

| 2-fluoropyridine | n-BuLi | - | 0-28 | nih.govchemrxiv.org |

Rapid injection NMR studies have shed light on the mechanistic pathways that govern the site selectivity of pyridine deprotonation by n-butylsodium. nih.govresearcher.liferesearchgate.net Two distinct mechanisms have been identified. nih.govresearcher.liferesearchgate.netresearchgate.netnih.gov

The first pathway involves the direct deprotonation of the C4-H bond. nih.govresearcher.liferesearchgate.netresearchgate.netnih.gov This is particularly observed in 2,6-disubstituted pyridines, where the substituents at the 2- and 6-positions sterically hinder attack at those sites, making the C4-proton the most accessible for abstraction by the base. nih.govresearcher.liferesearchgate.netresearchgate.netnih.gov

The second pathway, which accounts for the C4 selectivity in unsubstituted pyridine, is an intermolecular exchange of metalation sites that proceeds via a thermodynamic pathway. nih.govresearcher.liferesearchgate.netresearchgate.netnih.gov This suggests that while initial deprotonation may occur at other positions (kinetically favored), an equilibrium is established that ultimately favors the formation of the more stable 4-sodiopyridine isomer. nih.govresearcher.liferesearchgate.netresearchgate.netnih.gov This thermodynamic control is a key feature that distinguishes the reactivity of n-butylsodium from that of organolithium reagents, which often lead to kinetically controlled products. nih.gov

Comparative Analysis of Reactivity and Selectivity with Organolithium Bases

Subsequent Electrophilic Capture Reactions

The generation of sodiated pyridine intermediates allows for their subsequent reaction with various electrophiles, leading to a range of functionalized pyridine products. This section focuses on two key transformations: transition metal-free alkylation and Negishi cross-coupling.

The direct functionalization of pyridines at positions remote from the nitrogen atom presents a significant challenge in organic synthesis. The use of n-butylsodium has been shown to overcome this by enabling the deprotonation of pyridine at the C4-position, avoiding the addition products typically seen with organolithium bases. nih.gov Freshly generated 4-sodiopyridines can undergo direct, transition-metal-free alkylation reactions with a variety of primary alkyl halides. nih.govresearchgate.net This method is notable for its tolerance of diverse functional groups on the alkyl halide. nih.govchemrxiv.org

The reaction of 4-sodiopyridine with primary alkyl bromides proceeds via an SN2 mechanism. researchgate.net Studies have demonstrated that this protocol can be used for the late-stage installation of 4-pyridyl fragments into complex molecules. nih.govresearchgate.net The ability to selectively functionalize the C4-position without the need for a transition metal catalyst represents a significant advance in pyridine chemistry. chemrxiv.orgresearchgate.net

Table 1: Examples of Transition Metal-Free Alkylation of 4-Sodiopyridine

| Primary Alkyl Halide | Product | Yield (%) | Reference |

|---|---|---|---|

| 1-bromooctane | 4-octylpyridine | 85 | researchgate.net |

| 1-bromo-3-phenylpropane | 4-(3-phenylpropyl)pyridine | 78 | researchgate.net |

| 1-bromo-4-chlorobutane | 4-(4-chlorobutyl)pyridine | 75 | researchgate.net |

Following the formation of 4-sodiopyridine, transmetalation with zinc chloride (ZnCl₂) can be performed to generate the corresponding 4-pyridylzinc chloride reagent. nih.govresearchgate.netchemrxiv.org This organozinc intermediate is a versatile nucleophile in palladium-catalyzed Negishi cross-coupling reactions. wikipedia.org This two-step, one-pot procedure allows for the efficient coupling of the pyridine ring with a wide range of aryl and heteroaryl halides. nih.govresearchgate.netchemrxiv.org

The Negishi coupling protocol is robust and has been successfully applied to the late-stage functionalization of complex active pharmaceutical ingredients. nih.govchemrxiv.org The reaction tolerates a variety of functional groups on both the pyridine and the coupling partner. researchgate.netchemrxiv.org For instance, aryl halides bearing both electron-donating and electron-withdrawing groups undergo smooth coupling to afford the desired 4-arylpyridines in good to excellent yields. nih.gov This methodology provides a powerful tool for the synthesis of complex pyridine-containing molecules. orgsyn.org

Table 2: Examples of Negishi Cross-Coupling of 4-Pyridylzinc Chloride

| Aryl/Heteroaryl Halide | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-bromobiphenyl | 4-(biphenyl-4-yl)pyridine | 95 | nih.gov |

| 2-chlorotoluene | 4-(o-tolyl)pyridine | 88 | nih.gov |

| 4-bromoanisole | 4-(4-methoxyphenyl)pyridine | 82 | nih.gov |

| 2-bromothiophene | 4-(thiophen-2-yl)pyridine | 76 | researchgate.net |

Transition Metal-Free Alkylation with Primary Alkyl Halides

Synthesis of Sodium Pyridine Carboxylate Complexes

Sodium pyridine carboxylates are an important class of compounds with applications in coordination chemistry and materials science. Their synthesis can be achieved through various methods, including solid-phase synthesis and complexation reactions.

Sodium nicotinate (B505614), also known as sodium pyridine-3-carboxylate, can be synthesized using a solid-phase method at room temperature. researchgate.net In this approach, nicotinic acid and sodium acetate (B1210297) are used as the reactants. researchgate.net The structure and composition of the resulting sodium nicotinate, Na(C₆H₄NO₂), have been confirmed through techniques such as FTIR and X-ray powder diffraction. researchgate.net An alternative route involves the hydrolysis of 3-cyanopyridine (B1664610) with a sodium hydroxide (B78521) solution at elevated temperatures to produce a sodium nicotinate solution, which can then be further processed. google.com The title compound consists of sodium atoms coordinated to the pyridine-3-carboxylate ligands through the nitrogen atoms and the carboxylate groups, forming a three-dimensional array. researchgate.net

Sodium pyridine-2,6-dicarboxylate (B1240393) (Na₂(pydc)) serves as a key ligand in the synthesis of ruthenium complexes. nih.govresearchgate.net For instance, a one-pot synthesis can be employed where a ruthenium precursor is reacted first with a terpyridine-4'-carboxylate sodium salt, followed by the addition of sodium pyridine-2,6-dicarboxylate. nih.gov This results in the formation of ruthenium(II) complexes where the pyridine-2,6-dicarboxylate ligand coordinates to the ruthenium center. nih.govresearchgate.net In some structures, the sodium cation can also participate in the coordination, acting as a linker between ruthenium complex units. mdpi.com The synthesis of these complexes is of interest for applications in catalysis and materials science. researchgate.net

Solid-Phase Synthesis of Sodium Nicotinate (Sodium Pyridine-3-carboxylate)

Catalytic Approaches and Multicomponent Reactions Involving Sodium Species

Sodium species can play a crucial role as catalysts or reagents in various organic transformations involving pyridine derivatives. This includes their use in multicomponent reactions to build complex molecular scaffolds.

One example is the use of sodium silicate (B1173343) as a catalyst for the one-pot, multicomponent synthesis of pyridine dicarbonitriles. koreascience.kr This reaction involves the condensation of an aldehyde, malononitrile (B47326), and a thiol in ethanol. koreascience.kr Another instance is the sodium acetate-catalyzed multicomponent reaction of benzaldehydes, malononitrile, and 4-hydroxy-6-methylpyridin-2(1H)-one, which yields substituted pyrano[3,2-c]pyridine derivatives in excellent yields. researchgate.net

Furthermore, sodium ethoxide can be employed in a one-pot multicomponent reaction involving an arylidene malononitrile and various methylarylketones to synthesize polyfunctionalized pyridines. ekb.eg The proposed mechanism involves the initial nucleophilic addition of the enolate of the methylarylketone to the arylidene, followed by the attack of the ethoxide on a nitrile group. ekb.eg These examples highlight the utility of sodium species in facilitating the efficient construction of complex pyridine-based molecules through multicomponent strategies.

Sodium Salt Catalysis (e.g., NaCl, NaHCO3) in Pyridine Derivative Synthesis

Simple sodium salts like sodium chloride (NaCl) and sodium bicarbonate (NaHCO3) can play a crucial role in the synthesis of pyridine derivatives. While not always acting as direct catalysts in the traditional sense, they often serve as essential additives or bases that facilitate key steps in a reaction sequence. For instance, in the synthesis of certain pyridinophane derivatives, a saturated solution of sodium bicarbonate is used in the workup process to neutralize the reaction mixture and facilitate the extraction of the desired product. nih.gov Similarly, sodium bicarbonate can be used to wash reaction mixtures to remove acidic impurities and byproducts. nih.gov

In other synthetic protocols, sodium salts are integral to the reaction conditions. For example, the preparation of N-alkyl-2-pyridones from N-alkyl-2-halopyridinium salts can be influenced by the presence of basic reagents. researchgate.net The synthesis of pyridinium (B92312) salts themselves, which are precursors to many pyridine derivatives, can involve refluxing pyridine with alkyl halides, and subsequent workup may involve washing with sodium bicarbonate solutions. nih.govresearchgate.net

The table below summarizes the role of common sodium salts in specific synthetic transformations leading to pyridine derivatives.

| Sodium Salt | Role in Synthesis | Example Application |

| Sodium Bicarbonate (NaHCO3) | Neutralizing agent, weak base | Workup of 2,6-bis(hydroxymethyl)pyridine synthesis. nih.gov |

| Sodium Chloride (NaCl) | Washing agent | Used in the workup of 2,6-bis(mesylmethyl)pyridine synthesis to remove water-soluble impurities. nih.gov |

| Sodium Ethoxide | Base | Preparation of sodium tosylamide salt, a reagent for pyridinophane synthesis. nih.gov |

Synergistic Catalysis with Copper(I) Iodide and Silica-Supported Sodium Bisulfate in Imidazo[1,2-a]pyridine (B132010) Synthesis

A powerful one-pot method for synthesizing imidazo[1,2-a]pyridines involves the synergistic catalysis of copper(I) iodide (CuI) and silica-supported sodium bisulfate (NaHSO₄·SiO₂). organic-chemistry.orgbeilstein-journals.org This three-component reaction utilizes 2-aminopyridines, aldehydes, and terminal alkynes to produce the desired heterocyclic products in high yields (70-91%). organic-chemistry.org The reaction is typically carried out in refluxing toluene. organic-chemistry.org

The catalytic system's effectiveness stems from the distinct roles of its components. CuI facilitates the activation of C-H bonds and the subsequent cyclization steps, while the solid-supported sodium bisulfate enhances the formation of imines, protonates intermediates, and accelerates nucleophilic attacks. organic-chemistry.org The use of NaHSO₄·SiO₂ as a co-catalyst is crucial; reactions performed with CuI alone result in significantly lower yields, and NaHSO₄·SiO₂ by itself is insufficient to drive the reaction to completion. beilstein-journals.org This cooperative action allows for a streamlined process, avoiding the need for multi-step syntheses. organic-chemistry.org

This methodology is versatile, accommodating a wide range of aromatic, heteroaromatic, and aliphatic aldehydes, as well as various substituted alkynes and 2-aminopyridines. organic-chemistry.org The imidazo[1,2-a]pyridine framework is a significant scaffold in medicinal chemistry, found in drugs such as Zolpidem and Saripidem. organic-chemistry.org

The following table outlines the key components and conditions for this synergistic catalytic system.

| Catalyst Component | Function | Reactants | Solvent | Temperature | Yield Range |

| Copper(I) Iodide (CuI) | C-H activation, cyclization | 2-Aminopyridines, Aldehydes, Terminal Alkynes | Toluene | Reflux | 70-91% organic-chemistry.org |

| Silica-Supported Sodium Bisulfate (NaHSO₄·SiO₂) | Enhances imine formation, protonates intermediates, accelerates nucleophilic attacks |

Photoredox-Catalyzed Single-Electron Transfer Pyridylation Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. usp.brsigmaaldrich.com This approach utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes, generating reactive radical intermediates. uni-mainz.debeilstein-journals.org

One notable application is the intermolecular pyridylation and phosphinoylation of alkenes. rsc.org In this metal-free reaction, 4-cyanopyridine (B195900) and diphenylphosphine (B32561) oxide react with alkenes under visible light irradiation. rsc.org Triethylamine plays a dual role in this transformation, acting as both a SET and a hydrogen atom transfer (HAT) agent. rsc.org This method is notable for its broad substrate scope and its applicability to the late-stage modification of complex molecules. rsc.org

Photoredox catalysis can also be used to generate aryl radicals from haloarenes, which can then be trapped by a pyridine-stabilized boryl radical in borylation reactions. organic-chemistry.orgresearchgate.net These reactions often proceed under mild, transition-metal-free conditions. organic-chemistry.org The photocatalyst, typically an organic dye or a metal complex, absorbs visible light and enters an excited state, which is both a stronger oxidant and a stronger reductant than its ground state. usp.bruni-mainz.de This allows for the activation of substrates that would otherwise be unreactive. uni-mainz.de

Key features of photoredox-catalyzed pyridylation are summarized in the table below.

| Reaction Type | Key Reagents | Catalyst System | Key Features |

| Intermolecular Pyridylation/Phosphinoylation of Alkenes | 4-Cyanopyridine, Diphenylphosphine oxide, Alkene | Organic Photoredox Catalyst (e.g., Rose Bengal), Triethylamine | Metal-free, mild conditions, broad substrate scope. rsc.org |

| Borylation of Haloarenes | Haloarene, Diboron (B99234) reagent | Photocatalyst (e.g., Phenothiazine), Pyridine | Transition-metal-free, forms pyridine-stabilized boryl radicals. organic-chemistry.org |

Pyridine-Catalyzed Radical Borylation Involving Diboron and Sodium Alkoxides

Transition-metal-free radical borylation reactions provide a direct route to valuable aryl- and alkylboronates. d-nb.infonih.gov In one such methodology, pyridine acts as a catalyst in the borylation of haloarenes. organic-chemistry.orgresearchgate.net This reaction proceeds through the cross-coupling of an aryl radical with a pyridine-stabilized boryl radical. organic-chemistry.org The process is often initiated by a base, such as sodium tert-butoxide, which is the sole activator required for the selective transfer of a boron group from a diboron reagent to the organohalide. organic-chemistry.org

In a related approach, a combination of pyridine, a diboron reagent, and sodium methoxide (B1231860) can generate a super electron donor upon photoactivation, enabling the efficient borylation of unactivated aryl chlorides without the need for a transition metal. organic-chemistry.orgsci-hub.se Mechanistic studies suggest that pyridine and the diboron reagent form an 'ate' complex with the sodium alkoxide, which can then activate the alkyl or aryl halide through a photoinduced single-electron transfer. sci-hub.se The pyridine not only participates in the formation of the reactive species but also stabilizes the intermediate boryl radicals. organic-chemistry.orgresearchgate.net These methods are valued for their operational simplicity and broad functional group tolerance. organic-chemistry.orgsci-hub.se

The table below details the components and their proposed roles in this catalytic system.

| Component | Role | Substrate | Key Outcome |

| Pyridine | Catalyst, Stabilizer of boryl radical | Haloarenes, Alkyl Halides | Formation of aryl- and alkylboronates. organic-chemistry.orgsci-hub.se |

| Diboron Reagent (e.g., B₂pin₂, B₂cat₂) | Boron source | ||

| Sodium Alkoxide (e.g., NaOtBu, MeONa) | Activator, Base |

Synthesis of Binuclear Sodium Complexes with Pyridine-Derived Bis(aminophenolate) Ligands

Binuclear sodium complexes featuring pyridine-derived bis(aminophenolate) ligands have been synthesized and characterized. sioc-journal.cn These complexes are typically prepared through the reaction of the corresponding bisphenol proligands with an excess of a strong base like sodium hydride (NaH) in an appropriate solvent such as tetrahydrofuran (B95107) (THF) at room temperature. sioc-journal.cn

X-ray diffraction analysis of these complexes reveals a binuclear structure where the two sodium centers are bridged by phenolate (B1203915) oxygen atoms. sioc-journal.cn The coordination environment of the sodium ions can be asymmetric; for instance, one sodium center may be coordinated to all the heteroatoms of the multidentate ligand, while the other is coordinated to phenolate oxygens and solvent molecules. sioc-journal.cn

These binuclear sodium complexes have shown catalytic activity in the ring-opening polymerization (ROP) of lactides, a process used to produce biodegradable polymers like polylactic acid (PLA). sioc-journal.cnmdpi.com The catalytic activity can be influenced by the electronic and steric properties of the substituents on the ligand backbone. sioc-journal.cn For example, electron-donating groups on the ligand's nitrogen atoms can enhance the catalytic activity of the corresponding sodium complex. sioc-journal.cn

The synthesis and structural features of these complexes are summarized below.

| Ligand Type | Sodium Source | Solvent | Key Structural Feature | Application |

| Pyridine-derived bis(aminophenolate) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Binuclear sodium centers bridged by phenolate oxygens. sioc-journal.cn | Catalyst for ring-opening polymerization of lactides. sioc-journal.cn |

Structural Elucidation and Spectroscopic Characterization of Sodium Pyridine Systems

X-ray Diffraction Studies

X-ray diffraction is a cornerstone technique for determining the three-dimensional arrangement of atoms within a crystalline solid. Both single-crystal and powder X-ray diffraction methods are employed to characterize sodium-pyridine coordination complexes, offering complementary information about their structure, from the precise geometry around a single metal center to the bulk properties of the material.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the precise determination of molecular and crystal structures. iucr.org By analyzing the diffraction pattern of a single crystal, researchers can construct a detailed three-dimensional model of the atomic arrangement, providing unambiguous data on bond lengths, bond angles, and coordination environments.

SCXRD studies have revealed that sodium ions in complexes with pyridine-based ligands can adopt a variety of coordination geometries, often characterized by high and irregular coordination numbers. For instance, in a tetrasodium (B8768297) complex involving 2-(3-pyrazolyl)pyridine and 1-benzoyl-3,3,3-trifluoroacetonate ligands, two distinct sodium centers were identified. mdpi.com One sodium ion, Na(1), exhibits a highly irregular {NaN₂O₃} coordination environment, while the other, Na(2), is surrounded by six oxygen atoms in a {NaO₆} local coordination environment. mdpi.com The structure is notable for its central {Na₄O₆} core, an unprecedented feature for sodium-based coordination chemistry. mdpi.com

In other systems, such as heterometallic sodium-palladium(II) coordination polymers with 2-halonicotinates, the sodium ions are part of a complex network. nih.gov Their coordination environments are often distorted, which can be attributed to the high number of bridging water molecules involved in the structure. nih.gov Similarly, in binuclear sodium complexes with pyridine-2,6-diyl-bis(methylene)-bridged bis(aminophenolate) ligands, X-ray analysis showed two non-symmetrically coordinated sodium centers. sioc-journal.cn One center is five-coordinated by the heteroatoms of the ligand, while the second is four-coordinated by two tetrahydrofuran (B95107) molecules and two phenolate (B1203915) oxygen atoms. sioc-journal.cn In the structure of sodium pyridine-3-carboxylate, two unique sodium atoms are present, both exhibiting hexa-coordinate configurations, leading to the formation of edge-shared trigonal prisms. researchgate.net

Table 1: Selected Coordination Environments of Sodium in Pyridine-Containing Complexes

| Compound/System | Sodium Coordination Number | Coordination Sphere | Observed Geometry | Reference |

|---|---|---|---|---|

| [Na₄(pypzH)₂(μ₄-BTA)₂(μ₂-BTA)₂] | 5 (Na1), 6 (Na2) | {NaN₂O₃}, {NaO₆} | Highly irregular | mdpi.com |

| {[Na₂(H₂O)₂(μ-H₂O)₄PdCl₂(μ-2-Clnic-N:O′)₂]}ₙ | 6 | {NaO₆} | Distorted | nih.gov |

| Sodium pyridine-3-carboxylate | 6 | {NaNO₅}, {NaO₆} | Distorted trigonal prismatic | researchgate.net |

Pyridine (B92270) and its functionalized derivatives are versatile ligands capable of coordinating to metal centers in numerous ways. jscimedcentral.comrsc.org The specific coordination mode adopted depends on the ligand's structure, the metal ion, and the reaction conditions. rsc.org

In a complex with 2-(3-pyrazolyl)pyridine, the ligand acts in a bidentate fashion, with the sodium ion coordinated to both the pyridyl nitrogen and the pyrazole (B372694) nitrogen in an N,N-chelating mode. mdpi.com Pyridine carboxylates, such as sodium nicotinate (B505614) (sodium pyridine-3-carboxylate), demonstrate more complex behavior. The nicotinate ligands in this structure exhibit two different coordination modes: one ligand chelates a sodium atom while also bridging to four other sodium atoms, whereas the second ligand acts solely as a bridging unit. researchgate.net

The 2-pyridonate anion, formed by deprotonating 2-pyridone, is a classic example of a versatile 1,3-N,O-hetero-bidentate ligand. rsc.org It can engage in various coordination patterns, including monometallic κ¹-N (coordination through nitrogen only), κ¹-O (coordination through oxygen only), and chelation (κ²-N,O), as well as several bridging modes (μ₂-N,O). rsc.org This flexibility allows for the formation of diverse and complex structures. In heterometallic sodium-palladium polymers, 2-halonicotinate ligands act as N:O'-bridging units, linking adjacent palladium(II) and sodium ions by coordinating to palladium via the pyridine nitrogen atom and to sodium via a carboxylate oxygen atom. nih.gov

The ability of pyridine-derived ligands to bridge metal centers is fundamental to the construction of coordination polymers with extended architectures. The dimensionality of these structures is highly dependent on the geometry of the ligand. rsc.org

1D Chains: The structure of sodium pyridine-3-carboxylate features infinite chains built from NaO₂CR units, which are further linked by intrachain Na-N bonds. researchgate.net In another example, the use of picolinate (B1231196) N-oxide (PNO), a ligand with a convergent geometry, results in the formation of 1D coordination polymers. rsc.org

2D Sheets: When a more divergent ligand like nicotinate N-oxide (NNO) is used, 2D layered structures can be formed. rsc.org A well-characterized example is the 2D heterometallic coordination network found in {[Na₂(H₂O)₂(μ-H₂O)₄PdCl₂(μ-2-Clnic-N:O′)₂]}ₙ. nih.gov In this structure, zigzag chains of water-bridged sodium ions are connected by [PdCl₂(2-Clnic)₂]²⁻ moieties, forming an infinite 2D network. nih.gov

3D Frameworks: The use of highly divergent ligands, such as isonicotinate (B8489971) N-oxide (INO), can lead to three-dimensional frameworks. rsc.org The structure of sodium pyridine-3-carboxylate is described as a three-dimensional array resulting from the extensive coordination network. researchgate.net Supramolecular organic frameworks incorporating cucurbit rsc.orguril have also been shown to form structures with large columnar channels created from the arrangement of one-dimensional Q rsc.org molecules, which can be used for pyridine detection. acs.org

Bridging ligands are crucial in forming polymeric and supramolecular structures. In sodium-pyridine systems, carboxylate groups, phenolate oxygens, and water molecules frequently act as bridges. In sodium pyridine-3-carboxylate, both carboxylate oxygen atoms and the pyridine nitrogen atom participate in bridging multiple sodium centers. researchgate.net Similarly, in a binuclear sodium complex, two phenolate oxygen atoms bridge the two sodium centers. sioc-journal.cn

A particularly rare coordination mode is the bridging pyridine ligand. nih.govrsc.org While typically a terminal ligand, pyridine has been observed to bridge two metal centers in a "crevice" orientation in a mixed-metal Co(II)/Na(I) complex. nih.govrsc.org

Powder X-ray diffraction (PXRD) is a powerful technique used for the characterization of bulk crystalline materials. iucr.org It is routinely employed for qualitative and quantitative phase analysis and can provide information on the unit cell parameters of a crystalline solid. iucr.org

PXRD was used to characterize the bulk structure of synthesized sodium nicotinate, complementing the more detailed information obtained from single-crystal analysis. researchgate.net The technique is also valuable for identifying new crystalline phases and confirming the purity of a synthesized compound. For example, PXRD patterns were used to characterize sodium 4-(2-pyridinyldiazenyl)resorcinolate monohydrate. iucr.org In cases where suitable single crystals cannot be grown, structure determination from high-quality powder diffraction data is sometimes possible. semanticscholar.org

Single-Crystal X-ray Diffraction Analysis of Sodium-Pyridine Coordination Complexes

Structural Characterization of Polymeric and Supramolecular Architectures (e.g., 1D Chains, 2D Sheets, 3D Frameworks)

Advanced Spectroscopic Techniques

Advanced spectroscopic methods are crucial for characterizing the transient and stable species formed in sodium-pyridine systems. Techniques such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy are particularly powerful in this regard.

NMR spectroscopy serves as a fundamental tool for probing the interactions between sodium and pyridine in solution. It allows for the detailed analysis of complexation effects and the direct observation of short-lived anionic intermediates.

The formation of complexes between sodium ions and pyridine can be monitored by changes in the ¹³C and ¹⁵N NMR chemical shifts of the pyridine molecule. The chemical shifts of pyridine's nitrogen and carbon atoms are sensitive to changes in the electronic environment caused by coordination with a sodium cation. umich.edu For instance, the ¹⁵N chemical shift of the pyridine nitrogen can experience significant changes upon complexation, providing direct evidence of the interaction. japsonline.com Studies on various pyridine derivatives have shown that these shifts can be correlated with the strength of the sodium-pyridine interaction and the geometry of the resulting complex. researchgate.net The changes in ¹³C chemical shifts of the pyridine ring carbons also provide valuable information about the redistribution of electron density upon complexation. ipb.pt

Research on proton pump inhibitors, which often contain a pyridine moiety, has demonstrated a correlation between the sum of ¹³C chemical shifts of the pyridine ring and the pKa of the pyridine nitrogen. japsonline.com This highlights the sensitivity of NMR spectroscopy to the electronic properties of the pyridine ring, which are directly influenced by interactions with cations like sodium. While specific data tables for sodium-pyridine complexes are not always readily available in general literature, the principles are well-established in studies of related systems. For example, the ¹³C and ¹⁵N NMR data for oxidized and reduced flavins, which contain pyridine-like nitrogen atoms, show significant shifts upon changes in their electronic state and interaction with their environment. umich.edu

Table 1: Representative NMR Chemical Shift Data

This table illustrates the type of data obtained from NMR studies, though specific values for simple sodium-pyridine complexes require dedicated experimental investigation under specific conditions.

| Nucleus | Compound/State | Chemical Shift (ppm) | Reference |

| ¹³C | Pyridine (in CDCl₃) | C2/C6: 150.0, C3/C5: 123.7, C4: 135.9 | General Reference |

| ¹⁵N | Pyridine (in CDCl₃) | ~ -60 to -70 (relative to CH₃NO₂) | General Reference |

| ²³Na | (C₅Me₅)Na·3py in C₅D₅N | -22.0 | goettingen-research-online.de |

Rapid injection NMR (RI-NMR) is a specialized technique that allows for the real-time observation of highly reactive and short-lived intermediates in chemical reactions. capes.gov.brresearchgate.net This method involves the rapid mixing of reactants directly within an NMR tube, followed by immediate spectral acquisition. researchgate.net

In the context of sodium-pyridine systems, RI-NMR has been instrumental in observing the formation and evolution of anionic intermediates. nih.govnih.govresearchgate.net For example, when pyridine is treated with a strong base like n-butylsodium, a mixture of sodiated pyridine isomers is formed. nih.gov RI-NMR studies have directly observed the initial formation of 2-sodiopyridine, 3-sodiopyridine, and 4-sodiopyridine. nih.gov These investigations revealed that the initial product distribution can evolve over time, with the system eventually reaching a thermodynamic equilibrium. nih.govnih.gov This technique has been crucial in determining that the selectivity for C4-functionalization of pyridine with n-butylsodium arises from a thermodynamic pathway involving intermolecular exchange of metalation sites. nih.govnih.gov The ability to monitor the concentrations of these anionic species as a function of time provides invaluable kinetic and mechanistic insights that are inaccessible through conventional NMR methods. nih.gov

EPR spectroscopy is the primary technique for the detection and characterization of paramagnetic species, such as the radical anions formed by the one-electron reduction of pyridine by sodium.

When pyridine is reacted with an alkali metal like sodium, an electron transfer can occur, leading to the formation of the pyridine radical anion (Py•⁻). researchgate.netacs.org This species is paramagnetic and thus detectable by EPR spectroscopy. ipb.ptresearchgate.net Early studies observed that the dissolution of alkali metals in anhydrous pyridine results in an initial unstable yellow solution, which is believed to contain the pyridine radical anion, before it converts to the more stable blue 4,4'-bipyridyl radical anion. acs.org

EPR spectra provide definitive evidence for the formation of these radical anions. ipb.ptresearchgate.net The spectrum of the pyridine radical anion exhibits a complex hyperfine structure due to the interaction of the unpaired electron with the nitrogen nucleus and the protons of the pyridine ring. scispace.comtandfonline.com The analysis of this hyperfine splitting allows for the unambiguous identification of the radical species. In some cases, the interaction with the sodium counter-ion (Na⁺) can also be observed as further splitting in the EPR spectrum, providing information about the formation of ion pairs. cdnsciencepub.com The stability and structure of the pyridine radical anion can be influenced by the solvent and the presence of substituents on the pyridine ring. researchgate.netcdnsciencepub.com For instance, a stable pyridine radical anion has been isolated and characterized as its potassium salt, where the negative charge and spin density are mainly distributed over the atoms of the pyridine ring. rsc.org

The hyperfine coupling constants obtained from the EPR spectrum of the pyridine radical anion are directly proportional to the spin density at the respective nuclei. nih.gov This allows for a detailed mapping of the unpaired electron's distribution across the molecule. nih.govresearchgate.net Theoretical calculations, often used in conjunction with experimental EPR data, provide further insights into the spin density distribution. cdnsciencepub.com

For the pyridine radical anion, the analysis reveals how the unpaired electron is delocalized over the π-system of the aromatic ring. researchgate.net The magnitude of the hyperfine coupling constants for the nitrogen and the different protons (ortho, meta, para) indicates the extent of spin density at each position. tandfonline.com This information is crucial for understanding the reactivity of the radical anion. For example, positions with higher spin density are more likely to be involved in subsequent reactions, such as dimerization to form bipyridyl species. researchgate.netwikipedia.org Studies on related systems, such as substituted pyrazine (B50134) radical anions, have shown that the spin density distribution can be influenced by the nature of the counter-ion (e.g., Na⁺ vs. K⁺) and the solvent, indicating the role of ion pairing in modifying the electronic structure of the radical anion. cdnsciencepub.com

Identification and Characterization of Pyridine Radical Anion Species

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of sodium-pyridine systems. It provides detailed information about molecular vibrations, the nature of functional groups, and the effects of intermolecular interactions such as dative bonding.

The interaction between sodium and pyridine can be effectively studied by analyzing the shifts in the vibrational frequencies of the pyridine molecule. The formation of a dative bond, where the nitrogen atom of pyridine donates its lone pair of electrons to a Lewis acid, significantly perturbs the vibrational modes of the pyridine ring.

In a study of the pyridine-borane (PyBH₃) complex, which serves as a model for dative bonding, Raman spectroscopy and density functional theory (DFT) calculations revealed that the formation of the borane-nitrogen (BN) dative bond leads to noticeable shifts in the vibrational frequencies of pyridine. acs.orgresearchgate.netnih.gov The BN dative bond itself doesn't exhibit a single, isolated stretching motion but rather couples with the vibrations of the pyridine ring, appearing at multiple frequencies. acs.orgresearchgate.netnih.gov For instance, one BN dative-bond stretch is coupled to pyridine's ν₆ₐ mode, resulting in a significant shift to a higher frequency. acs.org This shift is correlated with changes in bond lengths and charge transfer within the complex. acs.org Another BN stretch is coupled to the ν₁₈ₐ mode of pyridine. acs.org

The ring breathing mode (ν₁) of pyridine is particularly sensitive to these interactions and has been used as a probe for dative bonding. acs.orgresearchgate.net Upon complex formation, this mode shifts to a higher frequency, a phenomenon attributed to the electronic charge transferred from the pyridine molecule. nih.govresearchgate.net Theoretical calculations also predict a slight increase in the frequency of the C-H stretching modes, indicating a shortening and stiffening of these bonds upon complexation. acs.org

The analysis of infrared and Raman spectra of various pyridine complexes has allowed for the detailed assignment of vibrational modes. mdpi.comsfu.cacdnsciencepub.comresearchgate.net For instance, in diethylzinc-pyridine adducts, significant shifts in the vibrational wavenumbers of both the diethylzinc (B1219324) and pyridine components are observed upon complex formation, providing evidence for their interaction. researchgate.net The vibrational spectra of pyridine and its deuterated isotopomers have been extensively studied to provide a complete vibrational assignment. cdnsciencepub.com

The following table summarizes key vibrational modes of pyridine that are affected by dative bonding:

| Vibrational Mode | Description | Effect of Dative Bonding | Reference |

| ν₁ | Ring breathing mode | Shifts to higher frequency | acs.orgresearchgate.net |

| ν₆ₐ | Ring deformation | Couples with BN stretch, shifts to higher frequency | acs.org |

| ν₁₈ₐ | Ring deformation | Couples with BN stretch | acs.org |

| C-H stretch | Stretching of C-H bonds | Shifts to slightly higher frequency | acs.org |

Vibrational spectroscopy is also instrumental in studying the adsorption and interaction of pyridine derivatives on surfaces. A notable example is the investigation of pyridine carboxylic acids on colloidal ceria (CeO₂). acs.orgacs.org Attenuated total reflectance (ATR) IR spectroscopy, combined with computational methods, has been used to characterize the surface adsorption of these molecules. acs.org

The studies reveal that the interaction between pyridine carboxylic acids and the ceria surface involves both the pyridyl ring nitrogen and the carboxylate functional groups. acs.org The adsorption is characterized as an outer-sphere coordination with the cerium ions on the surface. acs.org By comparing the experimental IR spectra with those calculated using density functional theory, specific vibrational assignments can be made, elucidating the nature of the surface complex. acs.org

The adsorption of pyridine itself on ceria nanoshapes has been used to probe the nature of surface acid sites. osti.gov Pyridine adsorption indicates the presence of Lewis acid sites (Ce cations) on the ceria surface. osti.gov Similarly, in studies of Ce-Bi oxides, the coordination of pyridine to unsaturated metal cations, representing Lewis acid sites, is identified by a characteristic band in the DRIFTS spectra. nih.gov

The pH of the solution plays a crucial role in the adsorption process of pyridine carboxylic acids on ceria, influencing the form of the acid (intermediate or base) that interacts with the surface. acs.org For example, picolinic acid (pyridine-2-carboxylic acid) shows the strongest adsorption to ceria compared to its isomers, an effect attributed to the proximity of the protonated pyridyl nitrogen and the carboxylate group. acs.org

Analysis of Molecular Vibrations, Functional Groups, and Dative Bonding Effects

Photoelectron Spectroscopy (Ultraviolet and X-ray Photoelectron Spectroscopy)

Photoelectron spectroscopy (PES), including both ultraviolet photoelectron spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS), provides direct insights into the electronic structure of materials. These techniques have been applied to sodium-doped poly(p-pyridine) to understand the changes in its electronic properties upon doping.

The electronic structure of pristine and sodium-doped poly(p-pyridine) (PPY) has been extensively studied using UPS and XPS, with the results interpreted with the aid of quantum-chemical calculations. aip.orgresearchgate.netdiva-portal.org The electronic band structure of PPY has been theoretically investigated using methods like the valence effective Hamiltonian (VEH). aip.orgdiva-portal.org

In pristine PPY, the valence band is separated from the conduction band by a band gap. libretexts.org Upon sodium doping, which introduces extra electrons into the system, the electronic structure undergoes significant changes. aip.orgresearchgate.net This is analogous to the effects observed in other doped polymers like polyaniline, where sodium doping leads to the filling of empty states near the Fermi level and an increase in the binding energies of molecular orbitals. unl.edu

The band theory of solids helps to conceptualize these changes. libretexts.org The highest occupied band is the valence band, and the lowest unoccupied band is the conduction band. libretexts.org Doping introduces new energy levels within the band gap. tudelft.nl

The density-of-valence-states (DOVS) for PPY can be derived from the calculated band structure and compared with experimental UPS spectra. aip.orgdiva-portal.org Excellent agreement between theoretical simulations and experimental data allows for a detailed assignment of the peaks in the spectra. aip.orgresearchgate.net

A key finding in the study of sodium-doped PPY is the formation of new states within the otherwise forbidden energy gap. aip.orgresearchgate.net These new states are attributed to the formation of bipolarons. aip.orgresearchgate.net A bipolaron is a quasi-particle consisting of two polarons that are spin-paired. digitellinc.com A polaron is formed when an electron is added to (or removed from) a conjugated polymer, causing a local distortion of the polymer lattice. digitellinc.com When a second electron is added, it can pair with the first to form a bipolaron. digitellinc.com

The formation of bipolarons is a characteristic feature of doped conjugated polymers and has significant effects on their electronic and optical properties. digitellinc.comosti.govucla.edu In sodium-doped PPY, the appearance of these new in-gap states, as observed by photoelectron spectroscopy, provides strong evidence for the presence of bipolarons. aip.orgresearchgate.net The electronic absorption spectra of doped poly-p-phenylene have also been explained by the coexistence of polarons and bipolarons, supported by Raman spectroscopy results. osti.gov

Determination of Electronic Band Structure in Sodium-Doped Poly(p-pyridine)

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a sample. It is used to identify functional groups, determine the concentration of analytes, and study electronic transitions.

In the context of sodium-pyridine systems, UV-Vis spectroscopy can be used to characterize the electronic transitions within the pyridine ring and how they are affected by interactions with sodium or other species. The UV-Vis spectrum of pyridine is similar to that of benzene (B151609) but shows a marked hyperchromic effect (an increase in absorption intensity) in polar solvents due to hydrogen bonding through the nitrogen atom's lone pair of electrons. uomustansiriyah.edu.iq

The absorption spectrum of pyridine exhibits a peak around 2560 Å in an acidic solution. acs.org As the pH increases, the intensity of this peak decreases, and two smaller peaks appear at 2510 Å and 2630 Å in an alkaline solution. acs.org This pH-dependent behavior can be used to determine the dissociation constant of pyridine. acs.org

UV-Vis spectroscopy is also employed to study pyridine carboxylic acids. The absorption maxima of these acids are influenced by the solvent. researchgate.net In the study of pyridinedicarboxylate-Tb(III) complexes, UV-Vis spectra show broad, intense absorption bands between 220 and 300 nm, corresponding to π-π* transitions of the ligand. nih.gov

Furthermore, UV-Vis spectroscopy is a valuable tool for investigating the formation of polarons and bipolarons in doped conjugated polymers. ucla.edu The creation of these charge carriers introduces new energy levels in the band gap, leading to new optical transitions that can be observed in the UV-Vis spectrum. ucla.edu For example, in chemically doped polymers, the formation of bipolarons can be identified by their unique optical signatures in transient absorption spectroscopy. ucla.edu

Characterization of Pyridine Radical Anions and Related Species

The reduction of pyridine, often facilitated by alkali metals such as sodium or potassium, leads to the formation of paramagnetic species, primarily the pyridine radical anion. The characterization of this transient species and its subsequent products has been the subject of extensive spectroscopic investigation.

Upon reduction, pyridine can undergo a coupling reaction to form the more stable 4,4'-bipyridine (B149096) radical anion. researchgate.net The initial paramagnetic species formed in solutions of pyridine and alkali metals is presumed to be the pyridine radical anion, which can rapidly react at room temperature to form the intensely colored 4,4'-bipyridyl radical anion. researchgate.net A proposed mechanism for this homogeneous reduction by alkali metals excludes the evolution of hydrogen. researchgate.net The isolation of crystals containing the 4,4'-bipyridine radical monoanion, [C₁₀H₈N₂]⁻•, has been achieved from an anhydrous pyridine extract of the Zintl phase K₁₂Si₁₇ in the presence of a sequestering agent. researchgate.netznaturforsch.com This compound was comprehensively characterized using X-ray diffraction, NMR, EPR, IR, and UV/Vis spectroscopy. researchgate.netznaturforsch.com

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for identifying and characterizing these radical species. researchgate.netresearchgate.net The EPR spectra of negative ions from various nitrogen heterocyclic molecules have been measured to determine proton and nitrogen hyperfine coupling constants. researchgate.net For instance, the radical nature of a 2,2'-azopyridyl (abpy) ligand bound to yttrium was unambiguously confirmed by EPR spectroscopy, with the signal centered near g = 2.006 and exhibiting over 40 peaks due to hyperfine couplings. rsc.org Similarly, EPR can be used to observe reduced pyridine ligands in copper complexes involved in catalysis. researchgate.net

UV-visible-NIR absorption spectroscopy provides further evidence for the formation of pyridine radical anions and related species. The pyridine radical anion itself has a characteristic UV spectrum. researchgate.net In studies of 2,6-bis(diazaboryl)pyridine reduction, the resulting radical anion was characterized by UV-vis absorption spectroscopy, among other methods. researchgate.net Spectroelectrochemistry experiments on related systems have shown that the depletion of NIR peaks and the appearance of new bands at shorter wavelengths can indicate the degradation of the radical anion upon oxidation. researchgate.net Transient optical absorption spectroscopy combined with infrared analysis has been used to confirm the identity of the pyridine radical anion charge-separated state in model systems where pyridine interacts with metal oxide sites. researcher.life

The following table summarizes key spectroscopic data reported for pyridine-related radical anions.

| Species | Spectroscopic Method | Key Findings / Data | Reference(s) |

| Pyridine Radical Anion | UV-vis Spectroscopy | Characteristic ultraviolet spectrum reported. | researchgate.net |

| 4,4'-Bipyridine Radical Anion | UV-vis Spectroscopy | Stable, blue-colored species. | researchgate.net |

| 4,4'-Bipyridine Radical Anion | EPR Spectroscopy | Hyperfine coupling constants determined for all magnetic nuclei. | researchgate.net |

| 4,4'-Bipyridine Radical Anion | ¹H, ¹³C NMR Spectroscopy | Fully characterized as part of the [K([2.2.2]crypt)][C₁₀H₈N₂] compound. | researchgate.netznaturforsch.com |

| 2,6-bis(diazaboryl)pyridine Radical Anion | EPR, UV-vis Spectroscopy | Characterized in a room-temperature-stable yellow solution. | researchgate.net |

| 2,2'-Azopyridyl Radical Anion | EPR Spectroscopy | Signal centered near g = 2.006 with extensive hyperfine structure. | rsc.org |

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry, MALDI-TOF MS)

Mass spectrometry (MS) is a powerful analytical tool for the characterization of sodium-pyridine systems and their derivatives. Both high-resolution mass spectrometry (HRMS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS have been employed to elucidate the structures and compositions of these compounds. chemistryviews.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides sufficiently high mass resolution to resolve different compounds and assign a unique molecular formula to each ion. researchgate.net It has been utilized in the characterization of various pyridine derivatives. For example, HRMS was used alongside NMR and other spectroscopic techniques to characterize the products of reactions between pyridine derivatives and dichloromethane (B109758). chemistryviews.org In other studies, HRMS (ESI-TOF) was used to confirm the mass of synthesized water-soluble ligands based on phenanthroline and pyridine, such as sodium (E)-3,3-dichloro-2-(2-(hydroxy(methoxy)methylene)-2,3-dihydropyridin-3-yl)acrylate. mdpi.com It is also a standard technique for confirming the products in the synthesis of densely substituted pyridine derivatives. acs.org

MALDI-TOF MS is a soft ionization technique particularly useful for analyzing sensitive compounds, including organometallic complexes. news-medical.netduke.edu It allows for the quick and accurate determination of molecular masses with minimal fragmentation. news-medical.net For neutral organometallic compounds, which can be challenging to analyze by other MS methods like ESI-MS, MALDI-MS coupled with charge-transfer (CT) ionization is particularly effective. uvic.caacs.org This method enables the analysis of neutral complexes by converting them into radical cations with negligible perturbation. news-medical.net Matrices such as 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene] malononitrile (B47326) (DCTB) are potent electron-transfer agents that promote clean ion formation. news-medical.net However, a known challenge with MALDI-TOF is the analysis of low molecular weight species, as matrix-related signals can saturate the low mass range. duke.edu

Specific studies on pyridine in sodium-containing matrices have been conducted. In an analysis simulating ice grains, the anion mass spectra of pyridine in 0.1M and 1M NaCl matrices showed no peaks related to the organic compound, suggesting they were similar to the NaCl background spectra. fu-berlin.de However, the cation mass spectrum of pyridine in a 0.1M NaCl matrix did show identifiable peaks. fu-berlin.de

The table below presents examples of mass spectrometry data for pyridine and its derivatives.

| Compound / System | Mass Spectrometry Technique | Observed Ions / Findings | Reference(s) |

| Pyridine in H₂O and NaCl (0.1M) matrix | Cation Mass Spectrometry | Baseline corrected cation mass spectrum recorded. | fu-berlin.de |

| Pyridine in H₂O and NaCl (0.1M, 1M) matrix | Anion Mass Spectrometry | No organic-related peaks detected; spectra similar to NaCl background. | fu-berlin.de |

| 1,1′-methylenebispyridinium dichloride | High-Resolution Mass Spectrometry | Used for product characterization. | chemistryviews.org |

| Sodium (E)-3,3-dichloro-2-(2-(hydroxy(methoxy)methylene)-2,3-dihydropyridin-3-yl)acrylate | HRMS (ESI-TOF) | m/z Calculated for C₁₀H₈Cl₂NNaO₄ (M)⁺ = 298.9728, Found 299.9632. mdpi.com | |

| Pyridine-based phosphine (B1218219) ligands | ESI-CID-MS/MS | Fragmentation patterns investigated; cleavage of P-X bond observed. | acs.org |

| Neutral Organometallic Compounds | MALDI-TOF MS with Charge-Transfer (CT) ionization | Effective for generating radical cations for analysis. | news-medical.netuvic.ca |

Electronic Structure and Computational Chemistry of Sodium Pyridine Systems

Quantum-Chemical Calculations (e.g., DFT, VEH Method)

Quantum-chemical methods, particularly Density Functional Theory (DFT) and the Valence Effective Hamiltonian (VEH) method, provide profound insights into the behavior of sodium-pyridine systems. aip.orgresearchgate.net These computational approaches allow for the detailed modeling of molecular and electronic structures, offering predictive power that complements experimental findings. nrel.gov DFT calculations are widely employed due to their favorable balance of computational cost and accuracy in determining reaction energies and exploring potential reaction pathways. nrel.gov

Theoretical calculations are crucial for predicting the stability and electronic nature of sodium-pyridine compounds. Methods like DFT are used to calculate fundamental electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.orgnumberanalytics.com The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. derpharmachemica.commdpi.com A smaller gap generally suggests higher reactivity. mdpi.com

In studies of sodium-doped poly(p-pyridine), a polymeric analogue, both ultraviolet and x-ray photoelectron spectroscopy were interpreted using quantum-chemical calculations. aip.orgresearchgate.net The Valence Effective Hamiltonian (VEH) method was used to perform electronic band-structure calculations. aip.orgresearchgate.net These theoretical simulations showed excellent agreement with experimental data and predicted the formation of new electronic states within the material's otherwise forbidden energy gap upon doping with sodium. aip.orgresearchgate.net These new states are attributed to the formation of bipolarons, a consequence of charge transfer from the sodium atoms to the polymer chain. researchgate.net

Computational studies on various pyridine (B92270) derivatives have utilized DFT to determine their electronic properties. For example, the HOMO-LUMO gap can be calculated to predict the molecule's stability and tendency to interact with other species. mdpi.com Thermodynamic parameters derived from these calculations further inform the stability of the compounds under different conditions. arabjchem.org

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Pyridine | DFT/B3LYP/6-31G* | -6.69 | -0.34 | 6.35 | arabjchem.org |

| 2-pyridylaldoxime (2POH) | DFT/GGA | -5.635 | -2.204 | 3.431 | mdpi.com |

| 3-pyridylaldoxime (3POH) | DFT/GGA | -5.633 | -3.927 | 1.706 | mdpi.com |

| Pyridyne | First-principles | - | - | 0.91 | rsc.org |

Computational modeling is a powerful tool for mapping out the intricate pathways of chemical reactions involving sodium and pyridine. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed energy profile of a reaction. numberanalytics.com This approach provides critical insights into the feasibility of a proposed mechanism. numberanalytics.comresearchgate.net

A prominent example is the computational study of the Chichibabin reaction, which involves the amination of pyridine using sodium amide. researchgate.net The mechanism of this reaction was investigated at the B3LYP/6-31+G(d) level of theory. researchgate.net Calculations explored various SN(AE)-based mechanistic pathways for the formation of the major product, α-aminopyridine, and the minor γ-aminopyridine byproduct. researchgate.net The results indicated that the most probable first step is the addition of sodium amide to the pyridine ring, followed by the elimination of hydrogen gas. researchgate.net These computational models also demonstrated that factors like temperature and the choice of solvent are critical in determining the reaction's energy barriers and, consequently, the product yield. researchgate.net

The interpretation of complex experimental spectra is greatly enhanced by computational simulations. readthedocs.iofrontiersin.org Theoretical calculations of vibrational frequencies (IR and Raman) and electronic transitions (photoelectron spectra) provide a basis for assigning experimental peaks to specific molecular motions or electronic states. researchgate.netresearchgate.net

For sodium-doped poly(p-pyridine), the density-of-valence-states (DOVS) derived from VEH band structure calculations were used to interpret the experimental ultraviolet photoelectron spectra (UPS). aip.orgdiva-portal.org This comparison allowed for a detailed assignment of the different peaks observed in the spectra, confirming the electronic changes upon sodium doping. researchgate.net

In vibrational spectroscopy, DFT calculations are routinely used to predict the IR and Raman spectra of molecules. derpharmachemica.comresearchgate.net The calculated frequencies, after appropriate scaling, often show excellent agreement with experimental data. derpharmachemica.com This allows for the confident assignment of vibrational modes. researchgate.net For instance, studies on pyridine have compared calculated Raman spectra with experimental results to understand how solvation and adsorption onto surfaces affect the vibrational modes. researchgate.net The frequency shifts observed upon complexation, such as with a sodium ion, can be correlated with changes in bonding and charge distribution predicted by the calculations. researchgate.net

| Vibrational Mode | Experimental Raman (Liquid) | Calculated Raman (B3LYP) | Reference |

|---|---|---|---|

| Ring Breathing | 991 | 990 | researchgate.net |

| Trigonal Ring Breathing | 1031 | 1020 | researchgate.netresearchgate.net |

| Ring Stretching | 1593 | 1602 | researchgate.net |

| C-H Stretching | 3057 | 3031 | researchgate.net |

The nature of the bond between sodium and pyridine is predominantly ionic, involving a significant transfer of charge. Computational methods provide tools to quantify this charge transfer and analyze its effects on molecular properties. Natural Bond Orbital (NBO) analysis is a common technique used to study charge delocalization and intermolecular interactions, such as hydrogen bonding. tandfonline.comnih.gov